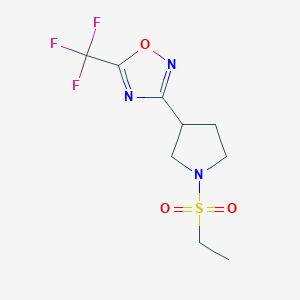

3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole

Description

Properties

IUPAC Name |

3-(1-ethylsulfonylpyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F3N3O3S/c1-2-19(16,17)15-4-3-6(5-15)7-13-8(18-14-7)9(10,11)12/h6H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZUXZKPFPVWMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCC(C1)C2=NOC(=N2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F3N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multiple steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino acid derivative.

Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via a sulfonylation reaction using ethylsulfonyl chloride and a base, such as triethylamine, under anhydrous conditions.

Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through a cyclization reaction involving a hydrazide and a suitable carbonyl compound, such as a carboxylic acid or an ester.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using a reagent such as trifluoromethyl iodide or a trifluoromethylating agent like Ruppert-Prakash reagent (TMSCF3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst, such as acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophilic substitution using sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The ethylsulfonyl and trifluoromethyl groups can enhance its binding affinity and specificity towards these targets, leading to various biological effects. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Key Observations:

- Heterocyclic Ring Variations : The target compound’s pyrrolidine ring distinguishes it from piperidine-containing analogs (e.g., ). Pyrrolidine’s smaller ring size may enhance conformational rigidity compared to piperidine derivatives .

- Sulfonyl vs.

- Trifluoromethyl Positioning : The CF₃ group at position 5 is conserved across multiple analogs (), suggesting its critical role in hydrophobic interactions and binding affinity.

Biological Activity

3-(1-(Ethylsulfonyl)pyrrolidin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a synthetic organic compound classified within the oxadiazole family. Its unique structure, featuring an ethylsulfonyl group and a trifluoromethyl group, has positioned it as a compound of interest in various biological research fields, including antimicrobial, antifungal, and anticancer studies.

Chemical Structure and Properties

The compound's chemical formula is CHFNOS, with a molecular weight of approximately 303.28 g/mol. The presence of the ethylsulfonyl and trifluoromethyl groups contributes to its lipophilicity and potential biological interactions.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes, receptors, or nucleic acids. The specific mechanisms may vary depending on the biological activity being assessed:

- Antimicrobial Activity : The compound may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for microbial survival.

- Anticancer Activity : It could induce apoptosis in cancer cells through the activation of specific signaling pathways or inhibition of cell proliferation.

Biological Activity Overview

Research has indicated that compounds within the oxadiazole class exhibit a broad spectrum of biological activities. The following table summarizes key findings related to the biological effects of this compound and similar compounds:

Case Studies

Several studies have explored the biological activity of oxadiazoles, including derivatives similar to this compound:

- Antimicrobial Properties : A study demonstrated that oxadiazole derivatives exhibited significant antimicrobial activity against multi-drug resistant strains of Staphylococcus aureus, with IC50 values ranging from 4 to 32 μg/mL .

- Anticancer Activity : Research indicated that certain oxadiazole derivatives could effectively inhibit cancer cell growth in vitro, suggesting potential for development as chemotherapeutic agents.

- Antimalarial Activity : In a screening study conducted by CSIRO, specific oxadiazole compounds were identified with slow-action antiplasmodial activity against Plasmodium falciparum, showing promising results for malaria treatment .

Q & A

Q. Optimization Tips :

- Use inert atmospheres (argon) to prevent side reactions.

- Monitor reactions with TLC and refine solvent polarity for crystallization .

Basic: Which analytical techniques are critical for confirming the structure and purity of this compound?

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₀H₁₁F₃N₂O₃S) with <2 ppm error .

- Chiral Analysis : Supercritical Fluid Chromatography (SFC) quantifies enantiopurity .

Intermediate: How do structural modifications at the pyrrolidine or oxadiazole rings influence biological activity?

Q. Key Structure-Activity Relationships (SAR) :

Q. Methodological Insight :

Advanced: How can computational methods like DFT improve synthesis and predict pharmacological properties?

- Reaction Optimization : DFT calculates transition states to identify optimal catalysts (e.g., iridium for enantioselectivity) .

- Pharmacokinetics : Molecular docking (e.g., Glide software) predicts binding affinity to targets like G-protein coupled receptors .

- ADME Prediction : Tools like SwissADME estimate solubility and metabolic stability based on logP and PSA .

Advanced: How should researchers resolve contradictions in reported biological activity data?

Case Example : Discrepancies in anticancer vs. antimicrobial efficacy:

- Experimental Replication : Validate assays (e.g., MTT for cytotoxicity vs. agar diffusion for antimicrobials) .

- Control Standardization : Use reference compounds (e.g., pleconaril for antiviral comparisons) .

- Meta-Analysis : Cross-reference substituent effects across studies (see Table in FAQ 3) .

Advanced: What strategies enhance enantiomeric purity during synthesis?

- Chiral Catalysts : Iridium complexes yield ≥97% enantiomeric excess in asymmetric amination .

- Purification : SFC with chiral columns (e.g., Chiralpak AD-H) resolves racemic mixtures .

- Kinetic Resolution : Adjust reaction time and temperature to favor one enantiomer .

Intermediate: How are solubility and physicochemical properties experimentally determined?

- Solubility : Shake-flask method in PBS (pH 7.4) and organic solvents (DMSO, ethanol) .

- Stability : HPLC monitors degradation under stress (heat, light, pH extremes) .

- Melting Point : Differential Scanning Calorimetry (DSC) confirms purity (e.g., mp 34–35°C for analogs) .

Advanced: What in vitro models assess target selectivity and toxicity?

- Enzyme Assays : Measure IC₅₀ against COX-2 or microbial enzymes .

- Cytotoxicity : Use HEK293 or HepG2 cells with MTT/WST-1 reagents .

- Receptor Binding : Radioligand displacement (e.g., [³H]-SEW2871 for S1P1 agonism) .

Intermediate: How does this compound compare to other oxadiazole derivatives in target selectivity?

| Compound | Target Selectivity | Potency (IC₅₀) | Source |

|---|---|---|---|

| Pleconaril (WIN 63843) | Enterovirus capsid | 0.02 µM | |

| CYM-5442 | S1P1 receptor | 0.5 µM | |

| This compound | GPCRs (e.g., G-protein coupled) | Pending |

Method : Competitive binding assays with fluorescent probes (e.g., GTPγS for GPCRs) .

Advanced: What strategies improve metabolic stability for in vivo studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.